Molecular Weight and LogP Comparison
1,2-Dibenzoyl-1-methylhydrazine has a significantly lower molecular weight (254.28 g/mol) and calculated LogP (2.49) compared to its close analog, the ecdysone agonist research standard RH-5849 (MW: 296.37 g/mol; LogP: 3.66) [1]. This difference in lipophilicity and size is expected to impact membrane permeability, solubility, and pharmacokinetic behavior in biological systems. The methyl-substituted compound is more hydrophilic, which can be a crucial differentiator for researchers designing in vitro assays or studying structure-activity relationships where minimal hydrophobic bulk is required .
| Evidence Dimension | Physicochemical Profile (Molecular Weight and Lipophilicity) |
|---|---|
| Target Compound Data | MW: 254.28 g/mol; LogP: 2.49450 |
| Comparator Or Baseline | RH-5849 (1,2-Dibenzoyl-1-tert-butylhydrazine); MW: 296.37 g/mol; LogP: 3.663 |
| Quantified Difference | 42.09 g/mol lower MW; ~1.17 lower LogP |
| Conditions | Calculated molecular weight and LogP values |
Why This Matters
This data justifies selecting 1,2-dibenzoyl-1-methylhydrazine over RH-5849 for applications where a smaller, less lipophilic molecule is desired, such as when studying the minimal pharmacophore or when seeking improved aqueous solubility for biological assays.
- [1] ChemSrc. 1,2-Dibenzoyl-1-methylhydrazine Physicochemical Properties. CAS 21150-15-2; MW: 254.28; LogP: 2.49. View Source
